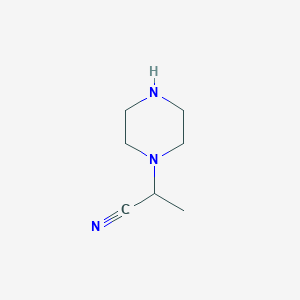

2-(1-Piperazinyl)propanenitrile

Description

Piperazine derivatives are a critical class of nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and material science.

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.2 g/mol |

IUPAC Name |

2-piperazin-1-ylpropanenitrile |

InChI |

InChI=1S/C7H13N3/c1-7(6-8)10-4-2-9-3-5-10/h7,9H,2-5H2,1H3 |

InChI Key |

FJCXXLZGBXLQNN-UHFFFAOYSA-N |

SMILES |

CC(C#N)N1CCNCC1 |

Canonical SMILES |

CC(C#N)N1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

The substituent attached to the piperazine ring significantly alters solubility, stability, and bioavailability. Below is a comparison of key compounds:

Key Observations :

- 2-(1-Piperazinyl)pyridine is a low-molecular-weight liquid with high water solubility, likely due to its polar pyridine moiety .

- Levocetirizine ’s bulkier substituents increase molecular weight and enhance receptor binding, critical for its antihistaminic activity .

- The quinoline derivative’s extended aromatic system (vs. pyridine) may enhance lipophilicity, influencing tissue penetration .

Pharmacological Activity

Piperazine derivatives exhibit diverse biological effects depending on substituents:

- 2-(1-Piperazinyl)quinoline: Potent uterotonic activity: 100× more effective than methylergonovine in isolated rat uteri . Selective smooth muscle stimulation: High specificity for uterine tissue over aorta or trachea, suggesting SAR tied to quinoline’s planar structure .

Levocetirizine :

- 2-(1-Piperazinyl)pyridine: Limited pharmacological data in evidence, but its solubility and low molecular weight suggest utility as a synthetic intermediate .

Inference for 2-(1-Piperazinyl)propanenitrile: The nitrile (-C≡N) group in propanenitrile could confer distinct reactivity (e.g., hydrogen bonding or metabolic stability) compared to aromatic substituents. However, its smaller size might reduce receptor affinity relative to quinoline or levocetirizine analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.